
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate is an organic compound with the molecular formula C₉H₁₆O₇. It is a derivative of butanoic acid and features multiple methoxy groups and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate typically involves the esterification of 2,2,4,4-tetramethoxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound interacts with water molecules and an acid or base catalyst to form the corresponding carboxylic acid and methanol. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent breakdown of the ester bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxobutanoate: Similar structure but lacks the multiple methoxy groups.
Ethyl 2,2,4,4-tetramethoxy-3-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2,2-dimethyl-3-oxobutanoate: Similar structure but with dimethyl groups instead of methoxy groups.
Uniqueness
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate is unique due to the presence of four methoxy groups, which significantly influence its reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications where such functional groups are required.
Eigenschaften
CAS-Nummer |
90690-66-7 |
|---|---|
Molekularformel |
C9H16O7 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
methyl 2,2,4,4-tetramethoxy-3-oxobutanoate |
InChI |
InChI=1S/C9H16O7/c1-12-7(13-2)6(10)9(15-4,16-5)8(11)14-3/h7H,1-5H3 |
InChI-Schlüssel |
LMSAYIYQOBZWDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C(C(=O)OC)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


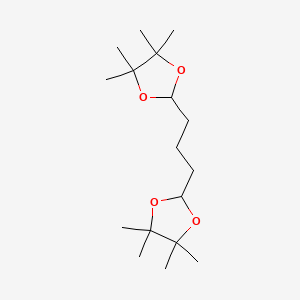
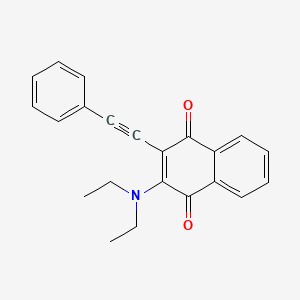
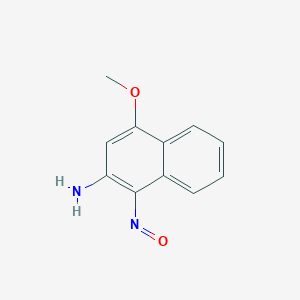
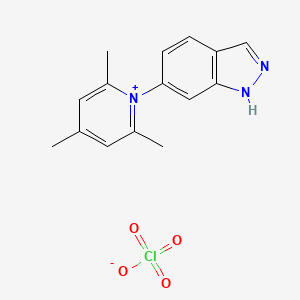

![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)

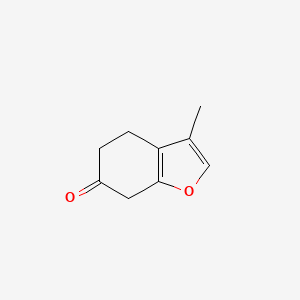
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)

![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)
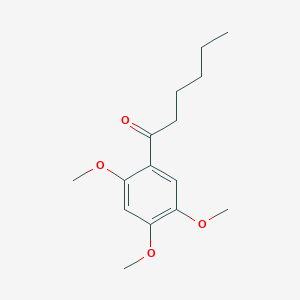
![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
